molecular formula C9H8F2O2 B8737649 Methyl 2,4-difluoro-5-methylbenzoate

Methyl 2,4-difluoro-5-methylbenzoate

Cat. No.: B8737649
M. Wt: 186.15 g/mol
InChI Key: DYQYRXGBFZTJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-difluoro-5-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 4, and a methyl group at position 4. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methyl group, creating a unique electronic profile.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

methyl 2,4-difluoro-5-methylbenzoate

InChI

InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3

InChI Key

DYQYRXGBFZTJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Methyl 2,4-difluoro-5-methylbenzoate with structurally or functionally related compounds, emphasizing substituent effects, applications, and reactivity.

Structural Analogs: Substituent Variations on the Benzoate Backbone
Compound Name Substituents Key Functional Groups Applications Reactivity and Stability Notes
This compound 2,4-difluoro, 5-methyl Ester, methyl, fluorine Agrochemicals, intermediates Methyl enhances lipophilicity; fluorines deactivate the ring, reducing electrophilic substitution
Methyl 2,4-difluoro-5-nitrobenzoate 2,4-difluoro, 5-nitro Ester, nitro, fluorine Pharmaceutical synthesis Nitro group (electron-withdrawing) increases reactivity for reduction or nucleophilic substitution
Methyl 2,4-dichloro-5-methylbenzoate (hypothetical analog) 2,4-dichloro, 5-methyl Ester, methyl, chlorine Not specified Chlorine’s larger atomic size and lower electronegativity vs. fluorine may alter solubility and bioactivity

Key Insights :

  • Substituent Effects: The 5-methyl group in the target compound enhances lipophilicity compared to the nitro analog, which may improve membrane permeability in biological systems. Fluorine’s strong electronegativity stabilizes the aromatic ring against oxidation but reduces electrophilic reactivity compared to non-fluorinated analogs.
  • Applications : While the nitro analog is likely used as a synthetic intermediate (e.g., for amine production via reduction), the methyl-substituted compound may prioritize stability in formulations, such as agrochemicals .
Functional Analogs: Methyl Benzoate Derivatives in Agrochemicals
Compound Name Substituents/Functional Groups Applications Mode of Action
This compound Fluorine, methyl, ester Potential agrochemical Unclear; fluorine may enhance target binding
Metsulfuron-methyl Sulfonylurea, triazine, methyl ester Herbicide Inhibits acetolactate synthase in plants
Triflusulfuron-methyl Sulfonylurea, trifluoroethoxy, ester Herbicide Disrupts branched-chain amino acid synthesis

Key Insights :

  • Structural Divergence: Unlike sulfonylurea-based herbicides (e.g., metsulfuron-methyl), the target compound lacks the triazine or sulfonylurea moieties critical for herbicidal activity.
Comparison with Natural Methyl Esters (Plant Resins)

lists methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) found in Austrocedrus chilensis resin. These compounds are structurally distinct, featuring polycyclic terpene backbones rather than aromatic rings.

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